N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
The compound N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide features a 3,4-dihydropyrazole core substituted with:
- A 2-ethoxyphenyl group at position 2.
- A furan-2-carbonyl moiety at position 2.
- A methanesulfonamide group attached to a para-substituted phenyl ring at position 3.
This scaffold is structurally significant due to the dihydropyrazole ring’s conformational flexibility and the sulfonamide group’s role in modulating bioactivity, often seen in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-21-8-5-4-7-18(21)20-15-19(24-26(20)23(27)22-9-6-14-31-22)16-10-12-17(13-11-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIEHGHJMBYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound shares a core 3,4-dihydropyrazole scaffold with two analogs identified in the evidence. Below is a comparative analysis:
Table 1: Substituent Comparison of Dihydropyrazole Derivatives
Impact of Substituents on Physicochemical Properties
Position 3 Aryl Group: Target Compound: The 2-ethoxyphenyl group introduces moderate lipophilicity and steric bulk. The ethoxy group (-OCH₂CH₃) may enhance metabolic stability compared to smaller alkyl groups. 2-Methylphenyl (851719-26-1): A methyl group increases hydrophobicity but reduces electronic effects compared to ethoxy.
Furan’s oxygen atom may participate in hydrogen bonding. Isobutyryl (851719-26-1): A branched aliphatic chain increases lipophilicity but lacks aromatic interactions. 2-Chloroacetyl (1203387-55-6): The chloro substituent adds electronegativity, possibly enhancing reactivity or binding to nucleophilic targets.
Hypothetical Bioactivity Implications
- Electron-Rich Substituents : The ethoxy and methoxy groups may improve interactions with hydrophobic pockets in enzymes or receptors.
- Furan vs. Chloroacetyl : Furan’s aromaticity might favor target selectivity, whereas the chloroacetyl group in 1203387-55-6 could confer electrophilic reactivity, useful in covalent inhibitor design.
- Steric Effects : The 2-methylphenyl group in 851719-26-1 may limit access to sterically restricted active sites compared to the ethoxyphenyl group.
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